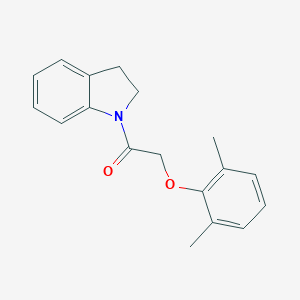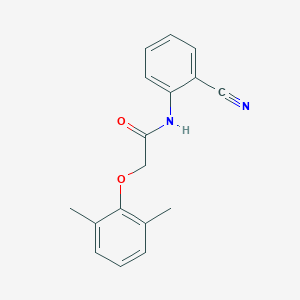![molecular formula C21H26N2O3S B320093 N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B320093.png)
N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide is a complex organic compound with a molecular formula of C21H26N2O3S. This compound is known for its unique chemical structure, which includes a sulfonyl group, a cyclohexane ring, and a carboxamide group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethylaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-bromophenylcyclohexanecarboxamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: The major products include sulfoxides and sulfones.
Reduction: The major products are amines and alcohols.
Substitution: The major products depend on the nucleophile used but often include substituted sulfonamides.
Scientific Research Applications
N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide is used in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}cyclohexanecarboxamide
- N-{4-[(3,4-dimethylanilino)sulfonyl]phenyl}cyclopropanecarboxamide
Uniqueness
N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H26N2O3S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C21H26N2O3S/c1-15-8-9-19(14-16(15)2)23-27(25,26)20-12-10-18(11-13-20)22-21(24)17-6-4-3-5-7-17/h8-14,17,23H,3-7H2,1-2H3,(H,22,24) |
InChI Key |
KHBYJYMKZWFFHC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}benzamide](/img/structure/B320010.png)
![N-cyclohexyl-2-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B320013.png)
![2-(3,5-dimethylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide](/img/structure/B320014.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B320015.png)
![2-(3,5-dimethylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B320018.png)
![2-(3,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B320019.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B320020.png)
![2-(3,5-dimethylphenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B320021.png)
![2-(2,6-dimethylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide](/img/structure/B320022.png)
![2-{[(2,6-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B320025.png)
![2-(2,6-dimethylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B320028.png)
![2-(2,6-dimethylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B320030.png)


